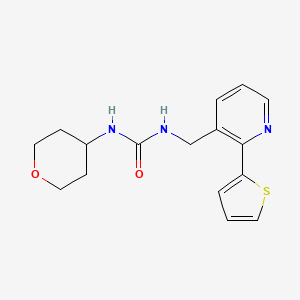

7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

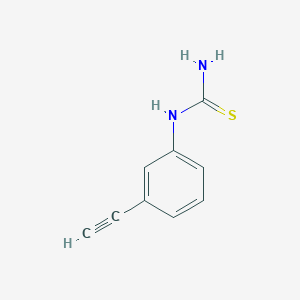

The compound “7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one” is a derivative of chromen-4-one, which is a class of compounds known as coumarins . Coumarins are often used in the pharmaceutical industry due to their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely include a chromen-4-one core, with a benzyloxy group at the 7-position, an ethyl group at the 6-position, and a 4-fluorophenyl group at the 3-position .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chromen-4-one core and the various substituents. For example, the benzyloxy group might be susceptible to cleavage under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chromen-4-one core might confer aromaticity, while the various substituents could affect properties such as solubility and stability .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Compounds with a chromen-4-one backbone, similar to "7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one," have been synthesized and evaluated for various biological activities. For instance, the synthesis and anticholinesterase activity of coumarin-3-carboxamides bearing a tryptamine moiety have demonstrated significant activity towards acetylcholinesterase (AChE), suggesting potential therapeutic applications in diseases where AChE inhibitors are beneficial, such as Alzheimer's disease (Ghanei-Nasab et al., 2016). Similarly, compounds with a chromen-2-one structure have shown antimicrobial activity, indicative of their potential in developing new antimicrobial agents (Mandala et al., 2013).

Materials Science Applications

In materials science, chromen-4-one derivatives have been explored for their fluorescence properties and as components in organic electronics. For example, the study of blue light-emitting 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-ones has contributed to the development of materials for optoelectronic applications (Mahadevan et al., 2014). Furthermore, the unusual fluorescence properties of certain chromen-2-one derivatives in protic environments highlight their potential use in sensing applications and the development of new fluorogenic sensors (Uchiyama et al., 2006).

Direcciones Futuras

Propiedades

Número CAS |

328018-90-2 |

|---|---|

Nombre del producto |

7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one |

Fórmula molecular |

C24H19FO3 |

Peso molecular |

374.411 |

Nombre IUPAC |

6-ethyl-3-(4-fluorophenyl)-7-phenylmethoxychromen-4-one |

InChI |

InChI=1S/C24H19FO3/c1-2-17-12-20-23(13-22(17)27-14-16-6-4-3-5-7-16)28-15-21(24(20)26)18-8-10-19(25)11-9-18/h3-13,15H,2,14H2,1H3 |

Clave InChI |

DBOXJVAJMBFYPH-UHFFFAOYSA-N |

SMILES |

CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC=C(C2=O)C4=CC=C(C=C4)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2602144.png)

![[5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2602146.png)

![N-(3,4-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2602147.png)

![1-(6-methylpyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2602150.png)

![[(2S,4S)-4-Fluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2602153.png)

![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2602159.png)

![methyl 2-[(4-(1,3-benzodioxol-5-ylmethylene)-1-{[4-(2,6-dimethylphenyl)piperazino]methyl}-5-oxo-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2602162.png)

![2-(2-bromo-4-fluorophenoxy)-N-[4-(2-oxoazetidin-1-yl)phenyl]propanamide](/img/structure/B2602163.png)